molecular formula C25H34N2O2 B15202579 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide

4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide

Cat. No.: B15202579
M. Wt: 394.5 g/mol
InChI Key: ZZLOHZZLDYBRMC-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide typically involves multiple steps:

    Formation of the tert-butoxy group: This can be achieved by reacting a suitable precursor with tert-butyl alcohol under acidic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Formation of the benzamide core: The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tert-butoxy group.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: The aromatic ring in the benzamide core may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide would depend on its specific interactions with molecular targets. These could include:

    Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)propionamide: Similar structure but with a propionamide group.

Uniqueness

The uniqueness of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]-4-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C25H34N2O2/c1-25(2,3)29-22-16-13-20(14-17-22)24(28)26-23-11-6-5-9-19(23)12-15-21-10-7-8-18-27(21)4/h5-6,9,11,13-14,16-17,21H,7-8,10,12,15,18H2,1-4H3,(H,26,28)

InChI Key

ZZLOHZZLDYBRMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CCC3CCCCN3C

Origin of Product

United States

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